

The Crystal Structure of 3-Acetylamino-adamantane-1-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetylamino-adamantane-1-carboxylic acid

Cat. No.: B112855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylamino-adamantane-1-carboxylic acid, a key derivative of adamantane, serves as a crucial intermediate in the synthesis of unnatural amino acids, notably 3-amino-1-adamantanecarboxylic acid, which has been incorporated into small peptides exhibiting in vitro antitumor activity[1]. The unique, rigid, and lipophilic adamantane cage imparts specific conformational constraints, making its derivatives attractive scaffolds in medicinal chemistry and materials science. This document provides a detailed technical guide on the synthesis, crystal structure, and molecular arrangement of **3-acetylamino-adamantane-1-carboxylic acid**, presenting crystallographic data and experimental protocols for researchers in drug development and chemical synthesis.

Synthesis and Experimental Protocols

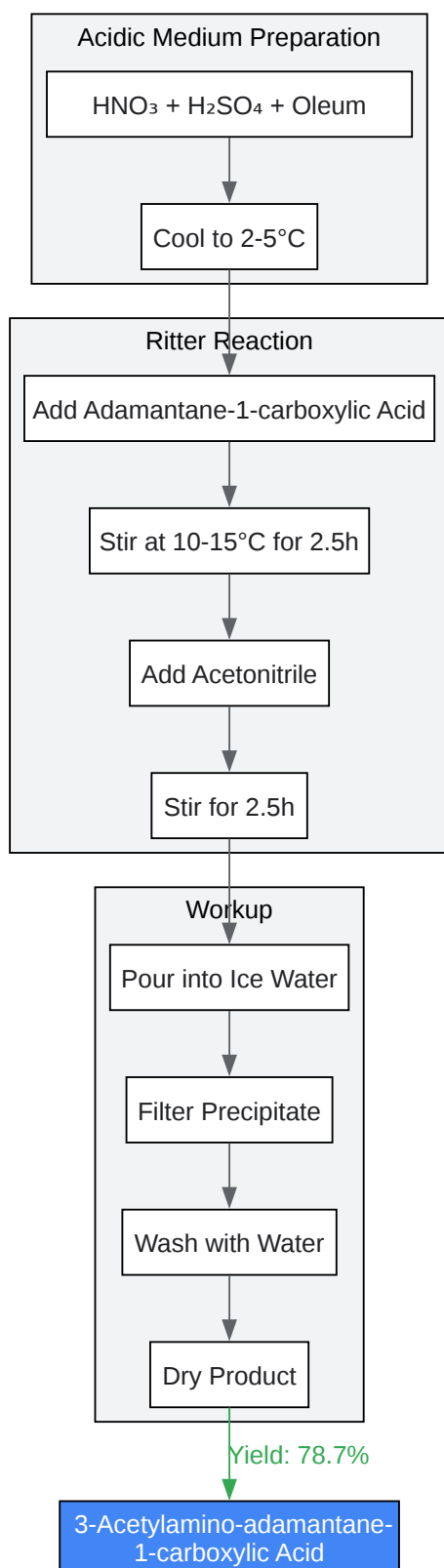
The synthesis of **3-acetylamino-adamantane-1-carboxylic acid** can be achieved through multiple routes, primarily involving the functionalization of adamantane-1-carboxylic acid. Two common methods are detailed below.

Method A: Ritter Reaction from Adamantane-1-carboxylic Acid

This method utilizes a Ritter reaction, where a nitrile reacts with a carbocation generated from adamantane-1-carboxylic acid in a strong acidic medium.

Experimental Protocol:

- A mixture of 35 ml of 54% nitric acid (HNO_3), 60 ml of 98% sulfuric acid (H_2SO_4), and 80 ml of 20% oleum is prepared and cooled to 2–5°C with intensive stirring[2].
- To this acidic mixture, 20 g (0.11 mol) of adamantane-1-carboxylic acid is added in small portions[2].
- The reaction mixture is stirred at 10-15°C for 2.5 hours[2].
- Following this, 80 ml of acetonitrile is added, and the mixture is stirred for an additional 2.5 hours[2].
- The reaction is quenched by pouring the mixture into ice water[2].
- The resulting precipitate is filtered, washed with water until a neutral pH is achieved, and then dried to yield the technical grade product[2].



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-acetylamino-adamantane-1-carboxylic acid** via Ritter reaction.

Method B: From 3-Hydroxyadamantane-1-carboxylic Acid

A high-purity product can be obtained by reacting 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in a sulfuric acid medium[2]. This method offers an alternative starting material for the synthesis.

Crystallographic Data and Structure

The crystal structure of **3-acetylamino-adamantane-1-carboxylic acid** ($C_{13}H_{19}NO_3$) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1$ with two independent molecules (A and B) in the asymmetric unit[1].

Crystal Data and Structure Refinement

The key crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₃ H ₁₉ NO ₃
Formula Weight	237.29 g/mol [3][4]
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	6.6499 (3)
b (Å)	18.0673 (9)
c (Å)	10.4571 (5)
β (°)	106.992 (2)
Volume (Å ³)	1199.98 (10)
Z	4
Temperature (K)	293
R-factor	0.043[1]
wR-factor	0.123[1]
Data-to-parameter ratio	11.0[1]

Data sourced from Molčanov et al., Acta Cryst. (2006). E62, o5406–o5408, unless otherwise cited.[1]

Molecular and Crystal Packing Analysis

The asymmetric unit contains two crystallographically independent molecules, designated A and B, which exhibit slight conformational differences primarily in the orientation of the acetamido and carboxyl groups[1].

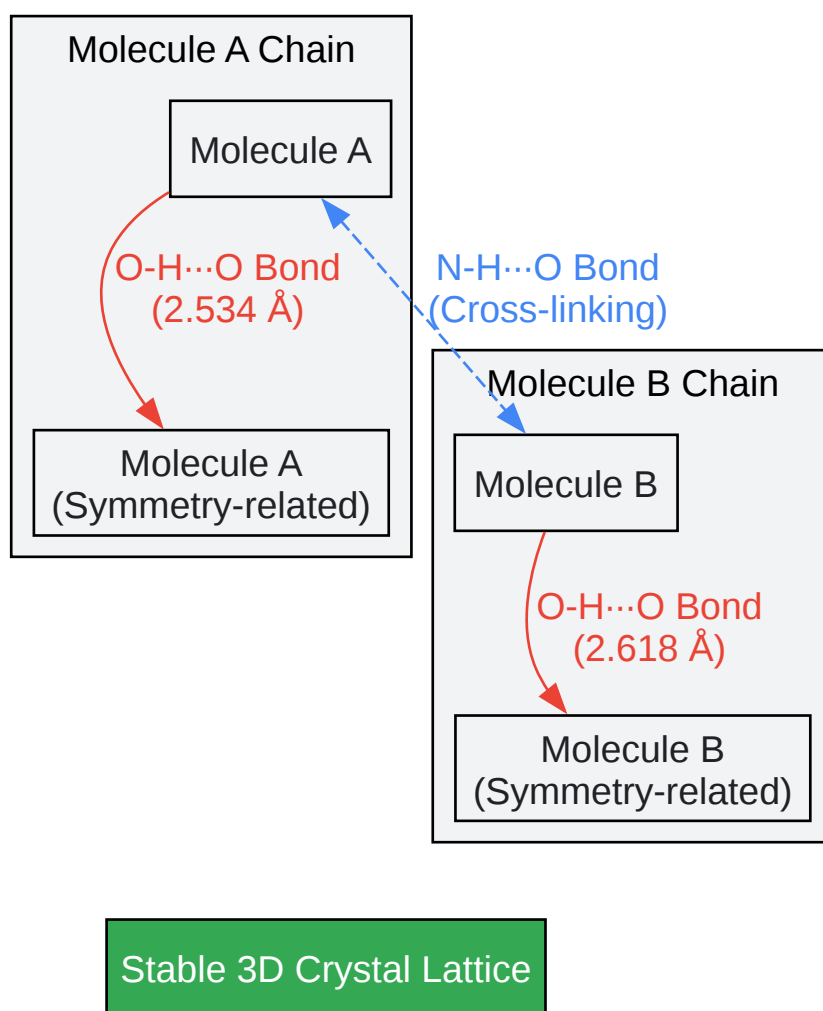
The crystal packing is dominated by a robust network of intermolecular hydrogen bonds:

- O—H...O Bonds: Carboxylic acid groups of symmetry-related molecules form strong hydrogen bonds, linking them into infinite chains that run parallel to the[5] direction. The

O...O distances are notably short, measuring 2.534 (2) Å for the chains of molecule A and 2.618 (2) Å for the chains of molecule B[1].

- N—H...O Bonds: These intermolecular hydrogen bonds cross-link the two distinct chains (A and B), further stabilizing the crystal lattice[1].

This arrangement results in a structure with hydrophilic interiors, formed by the hydrogen-bonded chains, and hydrophobic exteriors composed of the adamantyl groups[1].



[Click to download full resolution via product page](#)

Caption: Logical relationship of hydrogen bonding in the crystal structure.

Biological Context

Adamantane derivatives are widely recognized for their biological activities, including antiviral, antibacterial, and anticancer properties[6]. **3-Acetylamino-adamantane-1-carboxylic acid** is a precursor to 3-aminoadamantane-1-carboxylic acid hydrochloride[2]. This amino acid is a valuable building block for peptides that have demonstrated potential antitumor effects, highlighting the importance of understanding the structural and chemical properties of these intermediates for future drug design and development[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. science.org.ge [science.org.ge]
- 3. 3-Acetylamino-adamantane-1-carboxylic acid | C₁₃H₁₉NO₃ | CID 2769714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C₁₁H₁₈ClNO₂ | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Crystal Structure of 3-Acetylamino-adamantane-1-carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112855#crystal-structure-of-3-acetylamino-adamantane-1-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com